3-(Difluoromethoxy)-2-phenylpyridine
Description
3-(Difluoromethoxy)-2-phenylpyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) group at the 3-position and a phenyl ring at the 2-position of the pyridine core. This structure combines the electron-withdrawing properties of the difluoromethoxy group with the aromaticity of the phenyl substituent, making it a candidate for applications in medicinal chemistry and material science. Fluorine atoms enhance metabolic stability and lipophilicity, which are critical for drug-like properties .
Properties
Molecular Formula |
C12H9F2NO |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-phenylpyridine |
InChI |
InChI=1S/C12H9F2NO/c13-12(14)16-10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-8,12H |
InChI Key |
JWRNSNAEIPNWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2-phenylpyridine typically involves the introduction of the difluoromethoxy group into a pre-formed phenylpyridine scaffold. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the phenylpyridine is replaced by the difluoromethoxy group. This can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base .
Industrial Production Methods
Industrial production of 3-(Difluoromethoxy)-2-phenylpyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced difluoromethylation reagents and catalysts to streamline the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The difluoromethoxy group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can target the pyridine ring or the phenyl group, leading to partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like sodium hydride (NaH) and lithium diisopropylamide (LDA) are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted ketones, while reduction can produce hydrogenated phenylpyridines .
Scientific Research Applications
3-(Difluoromethoxy)-2-phenylpyridine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a useful probe in biochemical studies, particularly in understanding enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. Additionally, the compound’s conformational adaptability allows it to fit into active sites of target proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Electronic Effects : The difluoromethoxy group in 3-(Difluoromethoxy)-2-phenylpyridine is less electron-withdrawing than the trifluoromethyl group in ’s compound but more so than methoxy (-OCH₃). This balance may optimize interactions with hydrophobic binding pockets in biological targets .
Pharmacological Potential (Inferred)
While direct data is absent, comparisons with analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
